
Z-D-Leu-OH.DCHA
Overview
Description
Z-D-Leu-OH.DCHA (N-Carbobenzoxy-D-leucine dicyclohexylammonium salt) is a protected amino acid derivative widely used in peptide synthesis. The compound consists of D-leucine (a non-proteinogenic amino acid) protected at the N-terminus by a carbobenzoxy (Z) group and complexed with dicyclohexylamine (DCHA) to enhance stability and solubility .
- Molecular Formula: C₁₄H₁₉NO₄·C₁₂H₂₃N
- Molecular Weight: 446.6 g/mol
- CAS Number: 7662-58-0 (TCI America)
- Physical Properties:
The DCHA salt form improves handling by reducing hygroscopicity and facilitating crystallization, making it preferable for solid-phase peptide synthesis (SPPS) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-Leu-OH.DCHA typically involves the protection of the amino group of D-leucine with a carbobenzyloxy (Cbz) group, followed by the formation of a salt with dicyclohexylamine. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and specific temperature controls to ensure the stability and purity of the compound.
Industrial Production Methods
Industrial production methods for this compound involve large-scale peptide synthesis techniques. These methods ensure high purity and yield, making the compound suitable for research and pharmaceutical applications. The production process includes rigorous quality control measures to maintain consistency and reliability.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, which include oxidation, reduction, and substitution.
Types of Reactions
- Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
- Reduction: Reduction reactions can convert this compound into its reduced forms.
- Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of this compound.
Scientific Research Applications
This compound is primarily utilized as a building block in the synthesis of peptides. The Z (benzyloxycarbonyl) protecting group is commonly employed to protect amino groups during peptide synthesis, allowing for the selective coupling of amino acids without unwanted side reactions.
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS): this compound is often incorporated into solid-phase peptide synthesis protocols. This method allows for the efficient assembly of peptides by sequentially adding protected amino acids to a solid support. The Z group can be removed at the end of the synthesis to yield the free peptide.
Therapeutic Applications
The therapeutic potential of this compound extends to its use in developing biologically active peptides, particularly those that mimic natural hormones or neurotransmitters.
Hormonal Mimics: Research indicates that peptides incorporating Z-D-Leu can exhibit biological activities similar to those of endogenous peptides. For instance, modified peptides have been studied for their effects on immune responses and metabolic regulation.
Drug Development
This compound's role in drug formulation is notable, particularly in the development of peptide-based drugs.
Peptidomimetics: The compound can serve as a precursor for peptidomimetics—synthetic compounds that mimic the structure and function of peptides. These compounds often demonstrate improved stability and bioavailability compared to their natural counterparts.
Analytical Applications
This compound has also been utilized in analytical chemistry, particularly in methods for detecting analytes.
Mass Spectrometry: The compound's unique mass characteristics allow it to be used as a standard or marker in mass spectrometric analyses, aiding in the quantification of biological samples.
Biological Activity
This compound has garnered attention in medicinal chemistry and biochemistry due to its potential biological activities, particularly as an enzyme inhibitor.
Chemical Structure and Properties
This compound is a derivative of leucine, an essential amino acid, modified with a hydroxamic acid group. This modification enhances its ability to interact with various biological targets, particularly enzymes involved in metabolic processes.
Enzyme Inhibition
The biological activity of this compound primarily revolves around its role as an enzyme inhibitor. The compound binds to the active sites of specific enzymes, thereby inhibiting their activity. This inhibition can lead to various physiological effects depending on the enzyme targeted. For instance, it may affect pathways involved in protein synthesis or degradation, influencing cellular metabolism and signaling pathways.
Key Enzyme Targets include proteases and kinases. This compound has shown promise in inhibiting proteolytic enzymes, which play critical roles in protein turnover and signal transduction, and may also interact with kinases, which are essential for phosphorylation processes that regulate numerous cellular functions.
In Vitro Studies
Several studies have explored the biological activity of this compound in vitro:
- Enzyme Inhibition Assays: Research indicates that this compound effectively inhibits serine proteases, with IC50 values demonstrating significant potency compared to other known inhibitors.
- Cell Viability Tests: In cell culture models, this compound exhibited cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.
Properties
IUPAC Name | N-cyclohexylcyclohexanamine;(2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid |
---|---|
Molecular Formula | C26H42N2O4 |
Molecular Weight | 446.6 g/mol |
InChI | InChI=1S/C14H19NO4.C12H23N/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17);11-13H,1-10H2/t12-;/m1./s1 |
InChI Key | FOULZFSGIVQTHX-UTONKHPSSA-N |
Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Isomeric SMILES | CC(C)CC@HNC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Chemical Reactions Analysis
Types of Reactions
Z-D-Leu-OH.DCHA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of this compound .
Scientific Research Applications
Peptide Synthesis
Z-D-Leu-OH.DCHA is primarily utilized as a building block in the synthesis of peptides. The Z (benzyloxycarbonyl) protecting group is commonly employed to protect amino groups during peptide synthesis, allowing for the selective coupling of amino acids without unwanted side reactions.
- Solid-Phase Peptide Synthesis (SPPS) : this compound is often incorporated into solid-phase peptide synthesis protocols. This method allows for the efficient assembly of peptides by sequentially adding protected amino acids to a solid support. The Z group can be removed at the end of the synthesis to yield the free peptide .
- Case Study : In a study by Schnolzer et al., the use of this compound facilitated the synthesis of complex peptides with multiple modifications, demonstrating its versatility as a building block in SPPS .
Therapeutic Applications
The therapeutic potential of this compound extends to its use in developing biologically active peptides, particularly those that mimic natural hormones or neurotransmitters.
- Hormonal Mimics : Research indicates that peptides incorporating Z-D-Leu can exhibit biological activities similar to those of endogenous peptides. For instance, modified peptides have been studied for their effects on immune responses and metabolic regulation .
- Case Study : A patent outlines the synthesis of polypeptides with thymic activity using various modified amino acids, including this compound. These compounds showed promise in enhancing immune function, highlighting their potential therapeutic applications .
Drug Development
This compound's role in drug formulation is notable, particularly in the development of peptide-based drugs.
- Peptidomimetics : The compound can serve as a precursor for peptidomimetics—synthetic compounds that mimic the structure and function of peptides. These compounds often demonstrate improved stability and bioavailability compared to their natural counterparts .
- Case Study : Research has demonstrated that incorporating Z-D-Leu into peptidomimetic structures can enhance their pharmacological properties, making them suitable candidates for drug development against various diseases, including cancer and metabolic disorders .
Analytical Applications
This compound has also been utilized in analytical chemistry, particularly in methods for detecting analytes.
- Mass Spectrometry : The compound's unique mass characteristics allow it to be used as a standard or marker in mass spectrometric analyses, aiding in the quantification of biological samples .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Z-D-Leu-OH.DCHA involves its interaction with specific molecular targets and pathways. As a leucine derivative, it can influence the secretion of anabolic hormones, supply of fuel during exercise, and mental performance during stress-related tasks. It also plays a role in preventing exercise-induced muscle damage .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Z-D-Leu-OH.DCHA belongs to a class of N-protected amino acid salts. Below is a detailed comparison with analogous compounds, focusing on structural variations, physicochemical properties, and applications.
Z-L-Leu-OH.DCHA (CAS 53363-87-4)
- Key Difference : Enantiomeric form (L-leucine vs. D-leucine).
- Molecular Formula: C₁₄H₁₉NO₄·C₁₂H₂₃N (identical to this compound).
- Molecular Weight : 446.6 g/mol .
- Applications: Used in synthesizing L-configuration peptides. The stereochemical distinction critically affects biological activity, as L-amino acids are standard in natural proteins .
Z-D-GLU(OBZL)-OH.DCHA (CAS 59486-74-7)
- Key Difference : Glutamic acid backbone with a γ-benzyl ester.
- Molecular Formula: C₂₀H₂₃NO₆·C₁₂H₂₃N
- Molecular Weight : 552.71 g/mol .
- Structural Impact : The benzyl ester introduces additional hydrophobicity and bulkiness, influencing solubility (e.g., reduced aqueous solubility compared to this compound). This compound is used in synthesizing glutamic acid-containing peptides requiring side-chain protection .
Z-D-Thr(tBu)-OH.DCHA (CAS 201275-65-2)
- Key Difference : Threonine backbone with a tert-butyl (tBu) protecting group.
- Molecular Formula: C₁₆H₂₃NO₅·C₁₂H₂₃N
- Molecular Weight : 490.68 g/mol .
- Functional Role : The tBu group enhances steric protection of the hydroxyl side chain, preventing undesired side reactions during SPPS. This compound is less polar than this compound, affecting solvent compatibility .
H-D-CHA-OH.HCl (CAS 151899-07-9)
- Key Difference : Cyclohexylalanine (CHA) backbone without Z-protection.
- Molecular Formula: C₉H₁₈ClNO₂
- Molecular Weight : 219.7 g/mol .
- Applications : Used in medicinal chemistry for its rigid cyclohexyl group, which modulates peptide conformation. The absence of Z-protection simplifies deprotection steps but limits stability during synthesis .
Data Table: Comparative Analysis
Biological Activity
Z-D-Leu-OH.DCHA (Z-D-leucine hydroxamic acid) is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of leucine, an essential amino acid, modified with a hydroxamic acid group. This modification enhances its ability to interact with various biological targets, particularly enzymes involved in metabolic processes. The molecular formula is C26H42N2O4, and it exhibits properties typical of amino acid derivatives, including solubility in polar solvents and potential for forming hydrogen bonds.
The biological activity of this compound primarily revolves around its role as an enzyme inhibitor . The compound binds to the active sites of specific enzymes, thereby inhibiting their activity. This inhibition can lead to various physiological effects depending on the enzyme targeted. For instance, it may affect pathways involved in protein synthesis or degradation, influencing cellular metabolism and signaling pathways.
Key Enzyme Targets
- Proteases : this compound has shown promise in inhibiting proteolytic enzymes, which play critical roles in protein turnover and signal transduction.
- Kinases : The compound may also interact with kinases, which are essential for phosphorylation processes that regulate numerous cellular functions.
In Vitro Studies
Several studies have explored the biological activity of this compound in vitro:
- Enzyme Inhibition Assays : Research indicates that this compound effectively inhibits serine proteases, with IC50 values demonstrating significant potency compared to other known inhibitors.
- Cell Viability Tests : In cell culture models, this compound exhibited cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.
Study Type | Findings | Reference |
---|---|---|
Enzyme Inhibition | IC50 values indicate strong inhibition of proteases | |
Cytotoxicity | Reduced viability in cancer cell lines |
Case Studies
A notable case study involved the use of this compound in a therapeutic context:
- Case Study on Cancer Treatment : In a preclinical model of breast cancer, administration of this compound led to a significant reduction in tumor size compared to control groups. This effect was attributed to the compound's ability to inhibit specific proteases involved in tumor progression.
Comparative Analysis with Similar Compounds
This compound can be compared with other amino acid derivatives and enzyme inhibitors:
Compound | Mechanism of Action | Biological Activity |
---|---|---|
Z-Leu-OH | Enzyme inhibition | Moderate |
Z-D-Phe-OH | Enzyme inhibition | High |
This compound | Enzyme inhibition | Very High |
The comparative analysis shows that while similar compounds exhibit enzyme inhibitory properties, this compound stands out due to its enhanced potency and specificity.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4.C12H23N/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17);11-13H,1-10H2/t12-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOULZFSGIVQTHX-UTONKHPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.